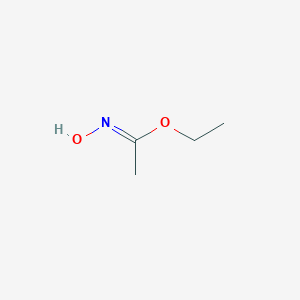

Ethyl N-hydroxyethanimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a colorless, transparent liquid with a density of 0.99 g/cm³ and a boiling point of 164.5°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Ethyl N-hydroxyethanimidate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with hydroxylamine . The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

Ethyl N-hydroxyethanimidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.

Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-hydroxyethanimidate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethanimidic acid, N-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl N-hydroxyethanimidate can be compared with other similar compounds, such as:

Ethyl acetohydroximate: Similar in structure but with different reactivity and applications.

Ethyl N-hydroxyacetimidate: Another related compound with distinct properties and uses.

Ethyl acetate, oxime: Shares some chemical characteristics but differs in its specific applications.

Biological Activity

Ethyl N-hydroxyethanimidate, also known as ethyl N-hydroxyacetimidate, is an organic compound with significant applications in chemical synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

- Molecular Formula : C4H9NO2

- Molecular Weight : 103.12 g/mol

- CAS Number : 10576-12-2

- Melting Point : 23°C to 25°C

- Boiling Point : 55°C to 58°C (at 6 mmHg)

- Solubility : Decomposes in water; moisture sensitive.

This compound exhibits its biological activity primarily through its ability to form stable complexes with metal ions and reactive species. This property is crucial in various biochemical processes, including enzyme inhibition and protein modification. The compound acts as a ligand in coordination chemistry, facilitating interactions with molecular targets such as enzymes, which can lead to altered enzymatic activity or inhibition.

Biological Applications

- Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

- Synthesis of Bioactive Compounds : It serves as a reagent in synthesizing various hydroxamic acids and related compounds, which have therapeutic implications.

- Coordination Chemistry : Its ability to form complexes makes it useful in catalysis and as a ligand for metal ions in biological systems.

Research Findings

Recent studies have highlighted the compound's versatility in biological applications:

- Synthesis of Hydroxamic Acids : this compound is utilized in synthesizing hydroxamic acid derivatives, which are known for their anticancer properties. For example, it has been used to create O-acyl and O-nitrophenylhydroxylamines that exhibit significant biological activity against cancer cell lines .

- Therapeutic Potential : There are ongoing investigations into the use of this compound in combination therapies for conditions modulated by GPR-40 activity, particularly in diabetes treatment .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that this compound could significantly reduce enzyme activity at low concentrations. This finding suggests its potential utility in developing therapeutic agents targeting metabolic disorders.

Case Study 2: Synthesis of Anticancer Agents

In another investigation, researchers synthesized a series of hydroxamic acids from this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition; anticancer agent | Synthesis of hydroxamic acids |

| Ethyl acetate oxime | Moderate enzyme inhibition | Organic synthesis |

| Ethyl acetohydroxamate | Anticancer properties | Drug development |

Properties

CAS No. |

10576-12-2 |

|---|---|

Molecular Formula |

C4H9NO2 |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

ethyl (1Z)-N-hydroxyethanimidate |

InChI |

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4- |

InChI Key |

QWKAVVNRCKPKNM-PLNGDYQASA-N |

SMILES |

CCOC(=NO)C |

Isomeric SMILES |

CCO/C(=N\O)/C |

Canonical SMILES |

CCOC(=NO)C |

Key on ui other cas no. |

10576-12-2 |

Pictograms |

Flammable; Irritant |

Synonyms |

ethyl acetohydroximate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.